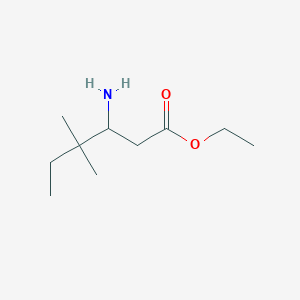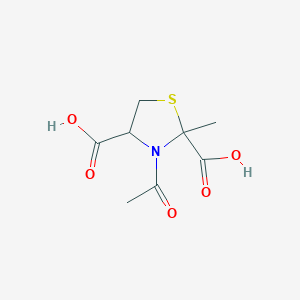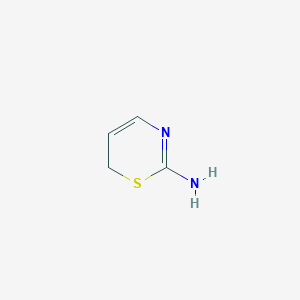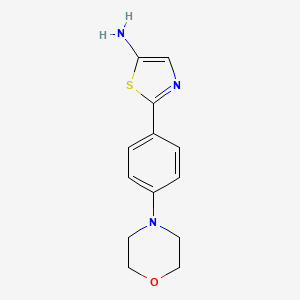
Methyl dibenzyl-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dibenzyl-L-serinate is an organic compound that features a dibenzylamino group attached to a hydroxypropanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl dibenzyl-L-serinate typically involves the reaction of dibenzylamine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the dibenzylamine attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Solvents such as dichloromethane or toluene are often used, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 2-(dibenzylamino)-3-oxopropanoate.
Reduction: Formation of methyl 2-(dibenzylamino)-3-hydroxypropanoate or methyl 2-(dibenzylamino)-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl dibenzyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl dibenzyl-L-serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of signal transduction or alteration of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(dimethylamino)-3-hydroxypropanoate
- Methyl 2-(diethylamino)-3-hydroxypropanoate
- Methyl 2-(diphenylamino)-3-hydroxypropanoate
Comparison: Methyl dibenzyl-L-serinate is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are advantageous. In contrast, compounds with smaller substituents, such as dimethylamino or diethylamino groups, may exhibit different reactivity and interaction profiles.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
methyl 2-(dibenzylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
InChI-Schlüssel |
VAAGDABRDJFHHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















